molecular formula C13H16N2O B444938 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide CAS No. 524928-16-3

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

Cat. No. B444938
CAS RN: 524928-16-3
M. Wt: 216.28g/mol
InChI Key: LXNVONRWILNRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide” is an organic compound with the empirical formula C13H16N2O . It is a derivative of acetamide, which is an acetic amide with a nitrile functional group .


Molecular Structure Analysis

The molecular weight of 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is 216.28 . The SMILES string representation of the molecule is CC(NC(CC#N)=O)C1=CC=C(C)C(C)=C1 .

Scientific Research Applications

Proteomics Research

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins and peptides for mass spectrometry analysis. The compound’s ability to react with amino groups under specific conditions makes it valuable for labeling proteins, thus aiding in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of various heterocyclic compounds. It’s particularly useful in the synthesis of pyrrole derivatives when reacted with phenacyl bromide in the presence of a basic catalyst . These heterocyclic compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry

The cyano and acetamide groups present in 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide make it a precursor in the synthesis of pharmaceutical compounds. It can be used to create molecules with potential antitumor properties, as part of a larger synthetic pathway involving other heterocyclic structures .

Computational Chemistry

Theoretical studies often use compounds like 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide to calculate optoelectronic properties. Computational models can predict how the compound’s molecular structure affects its behavior as an electron donor or acceptor, which is crucial for designing new compounds with desired electronic characteristics .

Safety and Hazards

The safety information available indicates that 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and do NOT induce vomiting if swallowed .

properties

IUPAC Name

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-12(8-10(9)2)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVONRWILNRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.